molecular formula C5H2BrClOS B1615861 4-Bromothiophene-3-carbonyl chloride CAS No. 72899-51-5

4-Bromothiophene-3-carbonyl chloride

Cat. No.: B1615861
CAS No.: 72899-51-5
M. Wt: 225.49 g/mol
InChI Key: RAEMKVHFZZHQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromothiophene-3-carbonyl chloride is an organic compound with the molecular formula C5H2BrClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of various organic compounds .

Mode of Action

4-Bromothiophene-3-carbonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, this compound can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .

Pharmacokinetics

It is a solid compound with a melting point of 67.5-69°C and a predicted boiling point of 251.12°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.

Result of Action

As a chemical intermediate, the results of this compound’s action are dependent on the specific reactions it is used in. In the context of Suzuki–Miyaura cross-coupling reactions, it can help form new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromothiophene-3-carbonyl chloride can be synthesized through various methods. One common approach involves the bromination of thiophene derivatives followed by acylation. For instance, starting from 3-methylthiophene, selective bromination can be achieved using N-bromosuccinimide (NBS) to yield 4-bromo-3-methylthiophene. This intermediate can then be converted to this compound using thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and acylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiophene-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted thiophenes.

    Coupling Products: Biaryl compounds are commonly formed in coupling reactions.

Scientific Research Applications

4-Bromothiophene-3-carbonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-3-methylthiophene-2-carbonyl chloride
  • 2-Bromo-3-thiophenecarboxylic acid

Uniqueness: 4-Bromothiophene-3-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its combination of bromine and carbonyl chloride functionalities makes it particularly useful in coupling and substitution reactions .

Properties

IUPAC Name

4-bromothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-4-2-9-1-3(4)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEMKVHFZZHQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345589
Record name 4-bromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72899-51-5
Record name 4-bromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72899-51-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromothiophene-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Bromothiophene-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Bromothiophene-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Bromothiophene-3-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromothiophene-3-carbonyl chloride
Reactant of Route 6
4-Bromothiophene-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.